molecular formula C9H7F3N2O B1457599 (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1516698-10-4

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1457599
CAS No.: 1516698-10-4
M. Wt: 216.16 g/mol
InChI Key: BVDGCIHLCHXTCV-UHFFFAOYSA-N
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Description

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and a methanol group at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context . For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic processes .

Cellular Effects

The effects of [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances its binding affinity, making it a potent modulator of enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical dosage range for its beneficial effects .

Metabolic Pathways

[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound can also affect the levels of cofactors and other metabolites, leading to changes in metabolic pathways .

Transport and Distribution

Within cells and tissues, [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which influence its localization and accumulation . The compound’s distribution can affect its activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency .

Scientific Research Applications

(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    [8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol: Similar in structure but with a chlorine atom and isopropyl group.

    [8-Methylimidazo[1,2-a]pyridin-3-yl]methanol: Similar core structure but with a methyl group instead of trifluoromethyl.

    [2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine]: Similar core structure but with an ethanamine group

Uniqueness

The presence of the trifluoromethyl group at the 7-position and the methanol group at the 2-position makes (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol unique. This specific arrangement enhances its lipophilicity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGCIHLCHXTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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